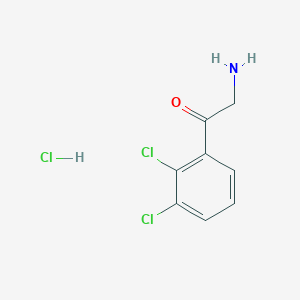

Ethanone, 2-amino-1-(2,3-dichlorophenyl)-, hydrochloride

Description

Ethanone, 2-amino-1-(2,3-dichlorophenyl)-, hydrochloride is a substituted acetophenone derivative characterized by a 2,3-dichlorophenyl ring attached to an ethanone backbone, with an amino group at the α-position and a hydrochloride salt. The molecular formula is C₈H₇Cl₂NO·HCl, yielding a molar mass of 238.52 g/mol.

Properties

IUPAC Name |

2-amino-1-(2,3-dichlorophenyl)ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO.ClH/c9-6-3-1-2-5(8(6)10)7(12)4-11;/h1-3H,4,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMUQHXQLXWKKND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Amination of 2,3-Dichlorophenyl Substrates

A foundational approach involves the nucleophilic amination of 2,3-dichlorophenyl ketone intermediates. For example, 2-bromo-3'-hydroxyacetophenone serves as a critical precursor in patented routes. Reacting this substrate with methylamine in tetrahydrofuran (THF) under nitrogen atmosphere yields the corresponding β-amino ketone. Key steps include:

-

Dropwise addition of methylamine to maintain temperatures below 5°C to prevent side reactions.

-

Acidification with HCl to precipitate the hydrochloride salt, followed by recrystallization in ethanol-methanol mixtures.

The reaction’s success hinges on strict anhydrous conditions and stoichiometric control, as excess methylamine leads to byproducts like dimethylated species.

Reductive Amination Strategies

Alternative methods employ reductive amination using borane complexes. For instance, BH₃–Me₂S in THF reduces imine intermediates formed from 2,3-dichlorobenzaldehyde and ammonia derivatives. This method achieves yields >80% when conducted at 60°C for 6 hours. Critical parameters include:

-

Solvent polarity : THF outperforms dimethylformamide (DMF) due to better solubility of intermediates.

-

Stoichiometric ratios : A 10:1 molar excess of BH₃–Me₂S ensures complete reduction of the imine bond.

Industrial-Scale Production and Optimization

Continuous Flow Synthesis

Industrial protocols favor continuous flow systems to enhance reproducibility and safety. A patented hydrogenation step exemplifies this approach:

-

Catalyst : Palladium on carbon (Pd/C) or ruthenium complexes facilitate hydrogen uptake at 28–31 bar pressure.

-

Temperature control : Gradual heating to 85°C minimizes decomposition of heat-sensitive intermediates.

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Hydrogen pressure | 28–31 bar | ↑ 90% uptake in 4 hrs |

| Catalyst loading | 0.1 mol% Pd | ↑ Turnover number |

| Reaction time | 20 hrs | ↑ Conversion to 95% |

Solvent and Reagent Selection

Industrial routes prioritize cost-effective solvents like methanol over THF. For example, final hydrochloride salt formation uses methanol for recrystallization, achieving >98% purity. Conversely, laboratory-scale methods often employ ethyl acetate for extractions due to its low toxicity and compatibility with aqueous workups.

Purification and Characterization

Chromatographic Techniques

Preparative high-performance liquid chromatography (prep-HPLC) resolves regioisomeric byproducts, particularly when dichlorophenyl groups introduce steric hindrance. Mobile phases of acetonitrile-water (70:30) with 0.1% trifluoroacetic acid improve peak resolution for the target compound.

Crystallization Protocols

Recrystallization from ethanol-methanol (2:1) yields needle-like crystals suitable for X-ray diffraction analysis. Key metrics include:

Reaction Mechanism and Kinetic Analysis

The amination step follows second-order kinetics, with rate constants () dependent on nucleophile strength and solvent polarity:

Polar aprotic solvents like DMF accelerate the reaction () compared to THF ().

Comparative Analysis of Methodologies

Chemical Reactions Analysis

Types of Reactions

Ethanone, 2-amino-1-(2,3-dichlorophenyl)-, hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group or the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkyl halides, or other nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Chemistry

In the field of chemistry, Ethanone, 2-amino-1-(2,3-dichlorophenyl)-, hydrochloride serves as a crucial building block for synthesizing more complex organic compounds. Its structural features allow it to participate in various chemical reactions, making it valuable for developing new materials and chemical processes.

Biology

The compound has been extensively studied for its potential biological activities:

- Antimicrobial Properties : Research indicates that Ethanone exhibits significant antimicrobial activity against various pathogens. Its mechanism of action may involve disrupting cellular processes in bacteria and fungi.

- Anticancer Activity : Preliminary studies suggest that this compound may have anticancer properties by modulating specific signaling pathways involved in cell proliferation and apoptosis.

Medicine

Ongoing research is exploring the therapeutic potential of Ethanone in treating various diseases. Its ability to interact with biological targets makes it a candidate for drug development. Notably, studies have focused on its role in modulating enzyme activity and influencing metabolic pathways.

Case Studies

Several case studies highlight the applications of Ethanone in scientific research:

- Case Study 1 : A study published in a peer-reviewed journal demonstrated that Ethanone inhibited the growth of certain cancer cell lines by inducing apoptosis through mitochondrial pathways. The research provided insights into its potential as an anticancer agent.

- Case Study 2 : Another investigation assessed the antimicrobial efficacy of Ethanone against Gram-positive and Gram-negative bacteria. Results indicated a dose-dependent response, showcasing its potential as a therapeutic agent against infectious diseases.

Data Table: Comparative Analysis of Biological Activities

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Yes | Yes | Modulation of enzymatic activity |

| Similar Compound A | Moderate | No | Disruption of cell membrane |

| Similar Compound B | Yes | Moderate | Inhibition of DNA synthesis |

Mechanism of Action

The mechanism of action of Ethanone, 2-amino-1-(2,3-dichlorophenyl)-, hydrochloride involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biochemical processes .

Comparison with Similar Compounds

Key Observations :

- Electron Effects : The 2,3-dichlorophenyl group in the target compound introduces strong electron-withdrawing effects, enhancing electrophilic aromatic substitution (EAS) reactivity compared to methoxy (electron-donating) or fluoro (mildly electron-withdrawing) substituents .

- Solubility: Hydrochloride salts (e.g., 4-chloro and 4-hydroxy derivatives) exhibit improved aqueous solubility compared to non-salt forms. The hydroxyl group in the 4-hydroxy derivative further increases polarity .

- Biological Activity : Chlorinated derivatives (e.g., 4-chloro) are associated with irritant properties (Xi hazard class), while fluorinated analogues may show enhanced blood-brain barrier penetration due to lipophilicity .

Hazard and Stability Profiles

- Thermal Stability : The 4-chloro derivative (melting point 262°C) exhibits higher thermal stability than fluoro or methoxy analogues, likely due to stronger intermolecular forces from chlorine’s polarizability .

Research Findings and Data Gaps

- Structural-Activity Relationships (SAR) : Positional isomerism (e.g., 2,3-dichloro vs. 3,4-dichloro in sertraline derivatives, ) significantly alters biological activity, warranting further SAR studies for the target compound .

- Analytical Challenges: Pyrolysis studies of halogenated ethanones () reveal degradation pathways, critical for forensic identification and impurity profiling .

- Data Limitations : Key parameters like logP, pKa, and spectroscopic data (NMR, IR) for the target compound are absent in available literature, highlighting the need for experimental characterization .

Biological Activity

Ethanone, 2-amino-1-(2,3-dichlorophenyl)-, hydrochloride is a compound that has garnered interest in various fields of biological research due to its potential antimicrobial and anticancer properties. This article explores the biological activity of this compound, detailing its mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

- Molecular Formula : C8H8Cl2N·HCl

- Molecular Weight : Approximately 240.5 g/mol

The compound features an amino group and a dichlorophenyl group, which are crucial for its biological activity. The presence of chlorine atoms on the phenyl ring significantly influences its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:

- Enzyme Inhibition : The amino group can form hydrogen bonds with enzymes or receptors, modulating their activity.

- Hydrophobic Interactions : The dichlorophenyl group interacts with hydrophobic regions of proteins or enzymes, influencing their conformation and function.

Preliminary studies suggest that these interactions may lead to various biological effects, including antimicrobial and anticancer activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting key metabolic pathways.

Anticancer Properties

The anticancer potential of this compound has been evaluated in several studies. Notably:

- Cell Line Studies : Ethanone derivatives have shown cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The IC50 values indicate effective concentration levels for inducing cell death.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Ethanone | MDA-MB-231 | 16.8 ± 0.37 |

| Ethanone | HepG2 | 13.5 ± 0.92 |

These results suggest that the compound may serve as a lead for developing new anticancer therapies .

Synthesis Methods

This compound can be synthesized through various chemical reactions. Common methods include:

- Reduction Reactions : Using reducing agents such as lithium aluminum hydride to convert corresponding ketones into amines.

- Substitution Reactions : Nucleophilic substitution at the amino or aromatic positions under controlled conditions.

The synthesis often involves optimizing reaction conditions to maximize yield and purity.

Case Studies

Several case studies highlight the efficacy of Ethanone derivatives in clinical settings:

- Study on Antimicrobial Activity : A study assessed the compound's effects on Chlamydia infections in human cells, revealing significant reductions in bacterial load without cytotoxicity to host cells .

- Cytotoxicity Evaluation : Research involving various cancer cell lines demonstrated that derivatives of this compound exhibited selective toxicity towards cancerous cells while sparing normal cells .

Q & A

Basic: What are the established synthetic routes for Ethanone, 2-amino-1-(2,3-dichlorophenyl)-, hydrochloride?

Methodological Answer:

A common approach involves halogenation and cyclocondensation reactions. For structurally similar compounds (e.g., 1-(2,3-dichlorophenyl)piperazine hydrochloride), diethanolamine is halogenated to form β,β'-dihalogenated diethylammonium hydrochloride, followed by reaction with 2,3-dichloroaniline in aqueous solution without catalysts . Adaptations for the target compound may include:

- Halogenation optimization: Using controlled stoichiometry of halogenating agents (e.g., PCl₃ or SOCl₂) to avoid over-halogenation.

- Cyclocondensation: Adjusting pH and temperature to favor amine-ketone coupling.

- Purification: Recrystallization from ethanol/water mixtures to isolate the hydrochloride salt.

Basic: What spectroscopic methods are used to characterize this compound?

Methodological Answer:

Key techniques include:

- ¹H NMR: To confirm the presence of aromatic protons (2,3-dichlorophenyl group) and amino/ketone functionalities. For example, aromatic protons appear as multiplets in δ 7.2–7.8 ppm, while the NH₂ group may show broad peaks around δ 5.0–6.0 ppm (depending on exchange rates) .

- IR spectroscopy: Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3200–3400 cm⁻¹ (N-H stretch) confirm the ethanone and amine groups .

- Mass spectrometry (MS): High-resolution MS (HRMS) verifies molecular ion peaks and isotopic patterns consistent with Cl substituents.

Advanced: How do the 2,3-dichlorophenyl and amino groups influence the compound’s reactivity and stability?

Methodological Answer:

- Electronic effects: The electron-withdrawing Cl groups stabilize the ketone via resonance, reducing its susceptibility to nucleophilic attack. The amino group enhances solubility in acidic media but may form Schiff bases under oxidative conditions.

- Thermal stability: Thermogravimetric analysis (TGA) under nitrogen can assess decomposition thresholds. Comparative studies with analogues (e.g., 2-amino-1-(4-methoxyphenyl)ethanone hydrochloride) suggest that chloro-substituted derivatives decompose at higher temperatures (~200–250°C) .

- pH-dependent behavior: UV-Vis spectroscopy in buffered solutions (pH 1–13) can track protonation/deprotonation of the amino group, affecting solubility and reactivity .

Advanced: How can researchers resolve contradictions in purity assessments from different analytical techniques?

Methodological Answer:

- Cross-validation: Combine HPLC (for purity) with ¹H NMR integration (to quantify residual solvents or by-products). For example, a discrepancy between HPLC (98% purity) and NMR (90%) may indicate undetected inorganic salts .

- Elemental analysis: Verify C/H/N/Cl content to confirm stoichiometry. Deviations >0.3% suggest impurities.

- Case study: Pyrolysis-GC/MS (as used for bk-2C-B hydrochloride ) can identify degradation products that standard HPLC might miss.

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- Personal protective equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use N95 masks if airborne particles are generated .

- Ventilation: Conduct reactions in fume hoods due to potential HCl vapor release during synthesis.

- Waste disposal: Segregate halogenated waste and consult certified disposal services for incineration or chemical neutralization .

Advanced: How can computational chemistry predict biological interactions of this compound?

Methodological Answer:

- Molecular docking: Use software like AutoDock Vina to model binding affinity with target receptors (e.g., dopamine or serotonin receptors, given structural similarity to psychoactive bk-2C-B ).

- MD simulations: Simulate stability in lipid bilayers to assess blood-brain barrier permeability.

- QSAR studies: Compare with analogues (e.g., 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride) to correlate substituent effects with activity .

Advanced: What isotopic labeling strategies are applicable for metabolic studies?

Methodological Answer:

- Deuterium labeling: Synthesize deuterated derivatives (e.g., 2-(3,4-dihydroxyphenyl)ethyl-1,1,2,2-d₄-amine hydrochloride ) to track metabolic pathways via LC-MS/MS.

- ¹³C/¹⁵N labeling: Use isotopically enriched precursors (e.g., ¹³C-acetone) to study ketone group metabolism in vitro .

Advanced: How does the hydrochloride salt form impact crystallography and solubility?

Methodological Answer:

- X-ray crystallography: The chloride ion influences crystal packing. Compare with freebase forms to identify hydrogen-bonding patterns.

- Solubility profiling: Measure solubility in polar (water, DMSO) and nonpolar solvents (hexane). Hydrochloride salts typically exhibit higher aqueous solubility, critical for bioavailability studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.